molecular formula C6H14ClNO B1531465 3-(Propan-2-yl)azetidin-3-ol hydrochloride CAS No. 848192-94-9

3-(Propan-2-yl)azetidin-3-ol hydrochloride

Cat. No.: B1531465
CAS No.: 848192-94-9
M. Wt: 151.63 g/mol
InChI Key: QXMCUWMTTJAAHT-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)azetidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Production and Applications

Downstream Processing of Biologically Produced Diols

The research by Xiu and Zeng (2008) focuses on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with a wide range of applications. While not directly mentioning "3-(Propan-2-yl)azetidin-3-ol hydrochloride," this research highlights the importance and challenges of recovering and purifying biologically produced chemicals, which might be relevant for the processing or application of the compound . The review summarizes methods studied for the recovery and purification of these diols, emphasizing the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).

Chemical Stability and Reaction By-products

Carcinogenicity of Monochloro-1,2-Propanediol (α-Chlorohydrin, 3-MCPD)

Though focusing on a different compound, Lynch et al. (1998) provide a critical review of the toxicological, metabolic, and mechanistic data on 3-MCPD, a by-product found in hydrolyzed vegetable protein. This paper could offer insights into the importance of understanding the by-products and potential toxicological effects of similar compounds, including "this compound" (Lynch et al., 1998).

Environmental Fate and Behavior

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

While not directly related, the review by Haman et al. (2015) on parabens in aquatic environments underscores the significance of studying the environmental impact of chemicals. It discusses the occurrence, fate, and behavior of parabens, highlighting their presence in surface water and sediments and the formation of more stable and persistent chlorinated by-products. This research could be pertinent when considering the environmental aspects of "this compound," especially its stability, biodegradability, and potential to form by-products (Haman et al., 2015).

Properties

IUPAC Name

3-propan-2-ylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)6(8)3-7-4-6;/h5,7-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCUWMTTJAAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848192-94-9
Record name 3-Azetidinol, 3-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848192-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(propan-2-yl)azetidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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